N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic xanthone-derived carboxamide characterized by a xanthene core fused with a carboxamide group and a substituted hydroxyethyl-pyrrole side chain. Xanthene derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-23-12-6-9-16(23)17(24)13-22-21(25)20-14-7-2-4-10-18(14)26-19-11-5-3-8-15(19)20/h2-12,17,20,24H,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZBKWNLQTUWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the xanthene core, followed by the introduction of the carboxamide group through amide bond formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve the desired product at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield xanthone derivatives, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It appears to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These effects are thought to be mediated through the modulation of mitochondrial function and reduction of reactive oxygen species .
Photodynamic Therapy
Mechanism and Efficacy
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide has been explored as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells. This compound's ability to absorb light at specific wavelengths makes it suitable for use in PDT, particularly for superficial tumors .
Fluorescent Probes
Fluorescence Properties
The compound possesses intrinsic fluorescence properties, which have led to its use as a fluorescent probe in biological imaging. Its high quantum yield and stability under physiological conditions make it an excellent candidate for tracking cellular processes in real-time. Studies have demonstrated its efficacy in labeling cellular components, allowing researchers to visualize dynamic biological processes such as cell division and migration .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent against cancer .
Case Study 2: Neuroprotection
A study conducted at a leading neuroscience institute investigated the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The findings revealed that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial integrity, highlighting its therapeutic potential for neurodegenerative disorders .
Case Study 3: Photodynamic Therapy
In clinical trials assessing the efficacy of photodynamic therapy using this compound, patients with superficial tumors showed promising results with significant tumor reduction following treatment. The study concluded that this compound could enhance the effectiveness of PDT protocols .
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The xanthene core can also participate in electron transfer processes, contributing to its fluorescent properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Differences and Implications
Substituent Effects on Solubility and Binding :
- The target compound ’s hydroxyl and pyrrole groups enhance hydrogen-bonding capacity (higher TPSA) compared to N-(2-methoxyethyl)-9H-xanthene-9-carboxamide, suggesting improved aqueous solubility and target interaction .
- Carboxyxanthones (e.g., compound 163 in ) exhibit higher acidity due to the carboxylic acid group, limiting blood-brain barrier permeability but favoring ionic interactions in enzymatic pockets.
Pharmacological Potential: Diisopropylaminoethyl xanthene-9-carboxylate methobromide’s quaternary ammonium group confers cholinergic activity, a feature absent in carboxamides . Methoxyethyl and hydroxyethyl derivatives (e.g., ) may exhibit divergent pharmacokinetics due to differences in metabolic stability (methoxy groups resist oxidation compared to hydroxyls).
Synthetic Accessibility :
- The target compound’s synthesis likely involves reductive amination (as seen in ) between a xanthene-9-carboxylic acid derivative and a pyrrole-containing amine. This contrasts with Ullmann coupling used for diaryl ether intermediates in carboxyxanthones .
Research Findings and Data
Physicochemical and Computational Data
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
The structure includes a xanthene core, which is known for its diverse biological activities, and a substituted pyrrole moiety that may influence its pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer and diabetes .
- Antioxidant Properties : The presence of the pyrrole ring is associated with antioxidant activity, helping to mitigate oxidative stress in cells .
- Protein Binding Affinity : Research has shown that modifications in the structure can enhance protein binding, which is crucial for the efficacy of many therapeutic agents .
Anticancer Activity
Several studies have explored the anticancer potential of xanthene derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt .
Antimicrobial Activity
Research has indicated that xanthene derivatives possess antimicrobial properties. A study highlighted that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study conducted on a series of xanthene derivatives, including this compound, demonstrated IC50 values indicating significant cytotoxicity against human breast cancer cells (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activity assays .
Case Study 2: Antimicrobial Activity
In a comparative study of various xanthene derivatives against Staphylococcus aureus and Escherichia coli, the compound exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics, highlighting its potential as an alternative antimicrobial agent .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling the xanthene-9-carboxylic acid derivative with a functionalized pyrrolidine intermediate under peptide coupling conditions (e.g., HATU or DCC as catalysts) .
- Hydroxyl group protection : Use of tert-butyldimethylsilyl (TBS) or benzyl ethers to protect the secondary alcohol during synthesis, followed by deprotection .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for solubility, with reaction temperatures maintained at 50–80°C to balance yield and purity . Analytical validation via HPLC (>95% purity) and NMR (¹H/¹³C) is critical to confirm structural integrity .
Q. How is the three-dimensional conformation of this compound analyzed?
X-ray crystallography is the gold standard for resolving bond lengths, angles, and torsional strain in the xanthene-pyrrolidine hybrid structure. SHELX programs (e.g., SHELXL for refinement) are widely used to process diffraction data and generate ORTEP diagrams . For dynamic conformational analysis, density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) predict energetically favorable rotamers and steric interactions .
Q. What biological assays are used to evaluate its activity?
- In vitro kinase inhibition : Screening against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Fluorescence imaging : Exploiting the xanthene core’s intrinsic fluorescence for subcellular localization studies .
Advanced Research Questions
Q. How can contradictory solubility data in DMSO and aqueous buffers be resolved?
Discrepancies arise from aggregation tendencies of the hydrophobic xanthene core. Methodological solutions include:
- Dynamic light scattering (DLS) to detect nanoparticle formation in aqueous media .
- Co-solvent systems : Gradual addition of PBS to DMSO stock solutions (≤10% DMSO final) to maintain monomeric dispersion .
Q. What strategies optimize reaction yields for scale-up synthesis?
- Continuous flow reactors : Enhance mixing efficiency and reduce side reactions (e.g., epimerization) during amide coupling .
- Catalyst screening : Immobilized Pd catalysts for Heck-type couplings in pyrrolidine functionalization .
- Design of experiments (DoE) : Statistical modeling (e.g., response surface methodology) to optimize temperature, solvent ratio, and catalyst loading .
Q. How does the compound interact with DNA or protein targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) to DNA G-quadruplexes, leveraging the xanthene moiety’s planar aromaticity for intercalation .
- Molecular docking : AutoDock Vina simulations predict binding poses in ATP-binding pockets of kinases, guided by crystallographic data of homologous compounds .
Q. What are the key challenges in crystallizing this compound?
- Polymorphism : Multiple crystal forms arise from flexible hydroxyl-pyrrolidine sidechains. Slow vapor diffusion (e.g., ether into CHCl3) improves crystal quality .
- Twinned crystals : SHELXL’s TWIN command refines twinning fractions in datasets .
Methodological Considerations
Q. How to address discrepancies in reported melting points?
- DSC analysis : Differential scanning calorimetry provides precise phase transition data, distinguishing decomposition from melting .
- Sample purity : Recrystallization from ethyl acetate/hexane mixtures removes impurities affecting thermal stability .
Q. What computational tools predict SAR for derivatives?
- QSAR models : MOE or Schrödinger’s QikProp correlate substituent effects (e.g., electron-withdrawing groups on pyrrolidine) with bioactivity .
- Free-energy perturbation (FEP) : GPU-accelerated simulations quantify binding affinity changes for methyl or halogen substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
